molecular formula C24H28N2O7S B1239447 (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE CAS No. 90405-01-9

(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE

Cat. No.: B1239447
CAS No.: 90405-01-9
M. Wt: 488.6 g/mol
InChI Key: BLMOZBBWUDAFFM-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the dibenzo[b,e]thiepine family, which is characterized by a tricyclic structure containing sulfur and nitrogen atoms. It has garnered interest due to its potential use in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE typically involves multiple steps, starting from 6,11-dihydrodibenzo[b,e]thiepin-11-one. The key steps include:

    Formation of the Thiepine Ring: The initial step involves the formation of the thiepine ring structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Diethylaminoacetamido Group: The next step involves the introduction of the diethylaminoacetamido group. This is typically done through a nucleophilic substitution reaction using diethylamine and acetamide derivatives.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the sulfur atom to form the dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen or sulfur atoms, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an antiviral agent, particularly against dengue virus. Its unique structure allows it to interact with viral proteins and inhibit replication.

    Biological Research: The compound’s ability to interact with biological molecules makes it a valuable tool for studying protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE involves its interaction with specific molecular targets. For example, in antiviral applications, it may inhibit viral replication by binding to viral enzymes such as helicases . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the virus from replicating.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the diethylaminoacetamido group and the dioxide functionality. These features confer specific chemical and biological properties that distinguish it from other dibenzo[b,e]thiepine derivatives.

Properties

CAS No.

90405-01-9

Molecular Formula

C24H28N2O7S

Molecular Weight

488.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(diethylamino)-N-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide

InChI

InChI=1S/C20H24N2O3S.C4H4O4/c1-3-22(4-2)13-19(23)21-20-16-10-6-5-9-15(16)14-26(24,25)18-12-8-7-11-17(18)20;5-3(6)1-2-4(7)8/h5-12,20H,3-4,13-14H2,1-2H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BLMOZBBWUDAFFM-WLHGVMLRSA-N

Isomeric SMILES

CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=C/C(=O)O)\C(=O)O

SMILES

CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O

Synonyms

11-(diethylaminoacetamido)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide
amidepin
amidepine
VUFB 14524
VUFB-14524

Origin of Product

United States

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